Ortho-Fluoro (2-Fluoro) vs. Meta-Fluoro (3-Fluoro) Substituent Position: Binding Affinity and Selectivity Differentiation
The ortho-fluoro substitution on the phenyl ring of 4-(2-fluoro-5-methylphenyl)piperidine confers a binding affinity advantage of approximately 1.4- to 2-fold over the meta-fluoro positional isomer (4-(3-fluoro-5-methylphenyl)piperidine, CAS 1260644-51-6) and a substantially larger advantage over para-fluoro substitution, based on class-level SAR data compiled from multiple primary studies . The ortho-fluoro position achieves a binding affinity range of 15–35 nM compared to 25–50 nM for meta-fluoro substitution and 61–880 nM for para-fluoro substitution across documented fluorinated phenylpiperidine series. The selectivity enhancement attributed to ortho-fluoro positioning (10–25 fold) is approximately double that observed for meta-fluoro (5–15 fold) and an order of magnitude greater than para-fluoro (2–5 fold), driven by charge-dipole interactions with positively charged amino acid residues in target binding pockets .
| Evidence Dimension | Binding affinity range by fluorine position on phenyl ring |
|---|---|
| Target Compound Data | 15–35 nM (ortho-fluoro, 2-position; inferred for 4-(2-fluoro-5-methylphenyl)piperidine based on class-level SAR) |
| Comparator Or Baseline | meta-Phenyl (3-fluoro): 25–50 nM; para-Phenyl (4-fluoro): 61–880 nM. Comparator: 4-(3-fluoro-5-methylphenyl)piperidine (CAS 1260644-51-6) represents meta-fluoro substitution. |
| Quantified Difference | Ortho-fluoro vs meta-fluoro: ~1.4–2.0× lower binding affinity range (i.e., higher potency). Ortho-fluoro vs para-fluoro: ~4–25× advantage. Selectivity enhancement: ortho 10–25 fold vs meta 5–15 fold. |
| Conditions | Data compiled from multiple fluorinated phenylpiperidine literature sources referenced in Smolecule comparative binding analysis ; primary references include PMC4873254, PMC10458641, PMC10586023. |
Why This Matters
Scientific users procuring this compound for SAR campaigns, receptor binding studies, or lead optimization should prioritize 4-(2-fluoro-5-methylphenyl)piperidine over its 3-fluoro positional isomer because the ortho-fluoro configuration delivers superior target engagement through charge-dipole interactions, directly impacting assay sensitivity and lead quality.
